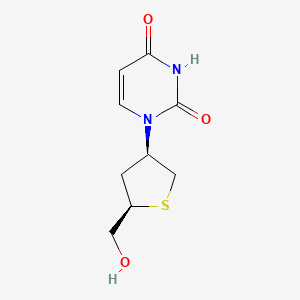
N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide is an organic compound with a complex structure that includes a cyano group attached to a pyridine ring, which is further connected to a phenylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the cyano group.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and can be used in cross-coupling reactions.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. It may act by inhibiting specific enzymes or signaling pathways involved in disease progression.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and pyridine ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit kinases involved in cell signaling, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Cyano-2-pyridinyl)-N-phenylacetamide
- N-(6-Cyano-2-pyridinyl)-N-phenylpropionamide
- N-(6-Cyano-2-pyridinyl)-N-phenylbutyramide
Uniqueness
N-(6-Cyano-2-pyridinyl)-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity to biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
58254-72-1 |
|---|---|
Formule moléculaire |
C19H13N3O |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
N-(6-cyanopyridin-2-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C19H13N3O/c20-14-16-10-7-13-18(21-16)22(17-11-5-2-6-12-17)19(23)15-8-3-1-4-9-15/h1-13H |
Clé InChI |
YSOUPPIMYZFWGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC(=N3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


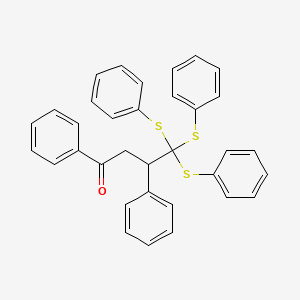
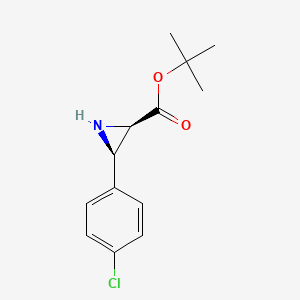
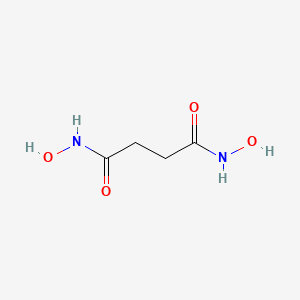
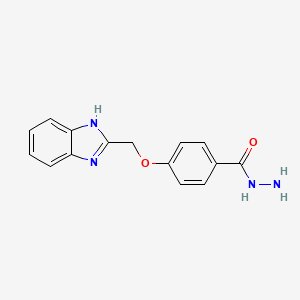
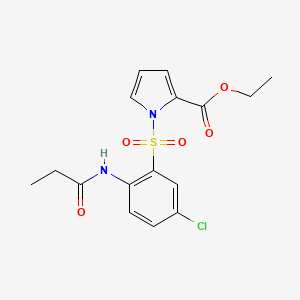
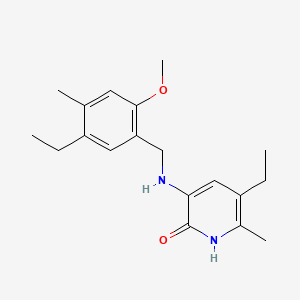
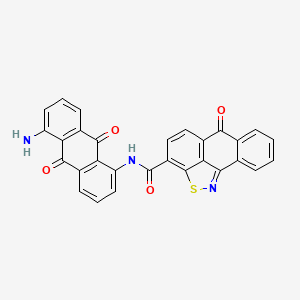
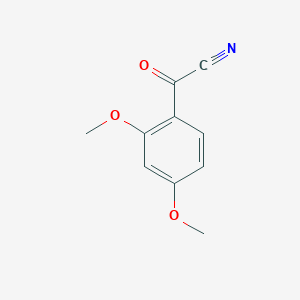
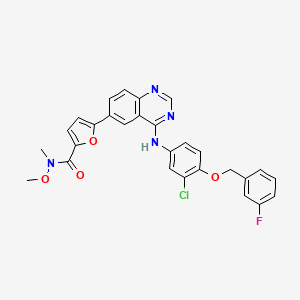
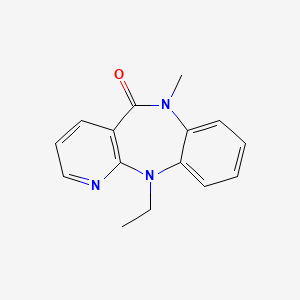
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
